(4-(benzylsulfonyl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone
Description
(4-(Benzylsulfonyl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is a synthetic small molecule characterized by a methanone core linking two pharmacologically relevant moieties:
- Piperidine derivative: The 4-(benzylsulfonyl)piperidin-1-yl group introduces sulfonyl functionality, which enhances solubility and modulates electronic properties.
This compound has drawn interest in medicinal chemistry due to its structural hybridity, which may confer dual-targeting capabilities (e.g., kinase inhibition or protease modulation). However, its specific biological targets and pharmacokinetic data remain under investigation.
Properties
IUPAC Name |
(4-benzylsulfonylpiperidin-1-yl)-(2-phenyltriazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c26-21(20-15-22-25(23-20)18-9-5-2-6-10-18)24-13-11-19(12-14-24)29(27,28)16-17-7-3-1-4-8-17/h1-10,15,19H,11-14,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHSGQRFJSYWMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)C(=O)C3=NN(N=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(benzylsulfonyl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as benzaldehydes, malononitrile, and ammonium acetate.
Introduction of the Benzylsulfonyl Group: The benzylsulfonyl group is introduced via sulfonylation reactions, often using reagents like benzylsulfonyl chloride under basic conditions.
Formation of the Triazole Ring: The triazole ring is typically formed through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, involving azides and alkynes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes .
Chemical Reactions Analysis
Types of Reactions
(4-(benzylsulfonyl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone: can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of sulfonamides or thiols.
Scientific Research Applications
Scientific Research Applications of (4-(benzylsulfonyl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone
This compound is a complex organic molecule that combines a piperidine ring, a benzylsulfonyl group, and a triazole ring. This compound is explored in scientific research for its potential in medicinal chemistry, biological studies, and industrial applications.
Medicinal Chemistry
This compound is explored as a pharmacophore in drug design because of its ability to interact with biological targets. The presence of piperidine and triazole moieties can enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. Compounds containing phenyl(piperidin-4-yl)methanone, referred to as the benzoylpiperidine fragment, are considered privileged structures in drug development due to their presence in bioactive small molecules with therapeutic and diagnostic properties . These include anti-cancer, anti-psychotic, anti-thrombotic, anti-arrhythmic, anti-tubercular, anti-parasitic, anti-diabetic, and neuroprotective agents . The benzoylpiperidine fragment is also metabolically stable and a potential bioisostere of the piperazine ring, making it a feasible chemical frame for drug design .
Biological Studies
The compound is used to understand its interaction with enzymes and receptors, providing insights into its potential therapeutic effects. Similar compounds have been reported to influence pathways involved in inflammation, oxidative stress, and cell proliferation. Based on structurally similar compounds, this compound could potentially exhibit anti-inflammatory, antioxidant, and antitumor effects.
Industrial Applications
This compound is investigated for its use in synthesizing more complex molecules and as an intermediate in producing pharmaceuticals. Industrial production would likely involve optimizing synthetic routes to ensure high yield and purity, such as using continuous flow reactors for better control over reaction conditions and scaling up reactions to industrial volumes.
Chemical Reactions
This compound can undergo various chemical reactions:
- Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
- Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
- Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles like amines or thiols.
Mechanism of Action
The mechanism of action of (4-(benzylsulfonyl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Compound A : (2-Benzylpiperidin-1-yl)(4-(4-bromophenyl)-1H-1,2,3-triazol-1-yl)methanone
- Differences :
- Triazole substitution : 1H-1,2,3-triazol-1-yl (vs. 2H-1,2,3-triazol-4-yl in the target compound).
- Aromatic substituent : 4-Bromophenyl (electron-withdrawing) vs. benzylsulfonyl (polar sulfonyl group).
- The sulfonyl group in the target compound may improve solubility and metabolic stability due to its polarity.
Compound B : [4-(3,5-Dichlorophenoxy)-1-methyl-1H-pyrrolo[3,2-c]pyridin-7-yl]-4-morpholinyl-methanone
- Differences: Heterocycle: Pyrrolopyridine replaces piperidine, and morpholine substitutes the triazole. Substituents: Dichlorophenoxy (halogenated) vs. benzylsulfonyl.
- The absence of a triazole ring reduces hydrogen-bonding capacity compared to the target compound.
Physicochemical and Reactivity Trends
Key Findings :
Substituent-Driven Solubility : The sulfonyl group in the target compound offers a balance between lipophilicity and aqueous solubility, contrasting with Compound A’s bromophenyl-dominated hydrophobicity.
Reactivity in Chemical Processes : The target compound’s sulfonyl group may participate in nucleophilic substitution or elimination reactions under basic conditions, as inferred from lumping strategies applied to similar organics .
Biological Target Specificity: While Compound B’s dichlorophenoxy group enhances binding to hydrophobic pockets (e.g., kinase ATP sites), the target compound’s triazole moiety could engage polar residues in enzyme active sites.
Research Implications and Limitations
- Gaps in Data : Direct pharmacological studies on the target compound are scarce. Most inferences derive from structural analogs and computational models.
- Lumping Strategy Relevance : Grouping similar compounds (e.g., sulfonyl- and halogen-substituted derivatives) can streamline reaction modeling but risks oversimplifying substituent-specific behaviors .
Biological Activity
The compound (4-(benzylsulfonyl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring linked to a benzylsulfonyl group and a triazole moiety, which are known for their diverse biological properties. The molecular formula is with a molecular weight of approximately 410.49 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Inhibition of Signaling Pathways : It has been shown to inhibit the Hedgehog signaling pathway by blocking the Smoothened (SMO) receptor, which is crucial in cancer cell proliferation and differentiation.
- Antibacterial Activity : The triazole ring contributes significantly to antibacterial properties, as compounds containing this moiety have demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria .
Antibacterial Activity
Research indicates that derivatives of triazoles exhibit significant antibacterial properties. For instance:
- Compounds similar to this compound have shown minimal inhibitory concentrations (MIC) ranging from 0.12 to 1.95 µg/mL against pathogens such as E. coli and S. aureus .
Anticancer Activity
The compound's ability to inhibit the Hedgehog pathway suggests potential applications in cancer therapy:
- Studies have shown that blocking this pathway can suppress tumor growth in various cancer models.
Structure-Activity Relationship (SAR)
The SAR analysis reveals how modifications to the chemical structure can enhance or diminish biological activity:
- The presence of the benzyl group at the 4-position of the triazole enhances antibacterial activity compared to other substitutions .
| Modification | Effect on Activity |
|---|---|
| Benzyl group at C4 | Increases antibacterial potency |
| Triazole ring presence | Essential for antimicrobial activity |
| Sulfonamide formation | Enhances interaction with bacterial enzymes |
Case Studies
Several studies have investigated the biological effects of triazole derivatives:
- Antimicrobial Studies : A study demonstrated that triazole derivatives exhibited potent activity against resistant strains like MRSA, with some compounds showing MIC values lower than standard antibiotics such as vancomycin .
- Cancer Research : In vitro studies indicated that derivatives inhibiting the Hedgehog pathway could reduce proliferation rates in cancer cell lines, highlighting their therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
